molecular formula C17H20N2O2S B3901577 5-(4-methoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(4-methoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B3901577
M. Wt: 316.4 g/mol
InChI Key: VZIAMIRDCFXODP-PTNGSMBKSA-N
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Description

5-(4-Methoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a complex organic compound characterized by its unique molecular structure This compound is part of the thiazolone class, which is known for its diverse biological and chemical properties

Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-7-9-19(10-8-12)17-18-16(20)15(22-17)11-13-3-5-14(21-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIAMIRDCFXODP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one typically involves a multi-step reaction process. One common method includes the condensation of 4-methoxybenzaldehyde with 2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(4-methoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one may be explored for its potential biological activities. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(4-methoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

  • 5-(4-Methoxybenzylidene)barbituric acid: This compound shares a similar benzylidene group but differs in its core structure.

  • N-(4-Methoxybenzylidene)aniline: Another compound with a methoxybenzylidene group, but with an aniline core instead of a thiazolone.

Uniqueness: 5-(4-Methoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is unique due to its combination of methoxybenzylidene and piperidinyl groups, which contribute to its distinct chemical properties and potential applications. Its reactivity and versatility set it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-methoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
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5-(4-methoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

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